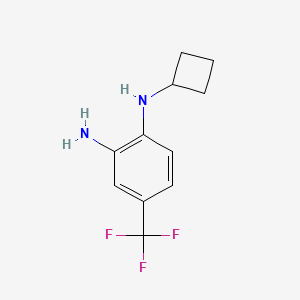

N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)7-4-5-10(9(15)6-7)16-8-2-1-3-8/h4-6,8,16H,1-3,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGJAXRCYMBJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activity. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituent variations:

Key Observations :

- Steric Effects : The cyclobutyl group (C₄H₇) offers moderate steric hindrance compared to the bulkier cyclohexyl (C₆H₁₁) or benzyl derivatives. This may enhance reactivity in nucleophilic substitution reactions compared to cyclohexyl analogs .

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing the aromatic ring and influencing electronic properties. Compounds with additional -CF₃ groups (e.g., 3,5-bis(trifluoromethyl)benzyl) exhibit enhanced lipophilicity but reduced aqueous solubility .

- Aromatic vs.

Physicochemical Properties

- Molecular Weight and Solubility : Smaller substituents (e.g., methyl) reduce molecular weight and may improve solubility in polar solvents. Cyclohexyl and benzyl derivatives exhibit higher molecular weights and lipophilicity, favoring organic solvents .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability. Derivatives with multiple -CF₃ groups (e.g., 3,5-bis(trifluoromethyl)) show higher melting points due to increased crystallinity .

- Purity : Most analogs are reported with ≥95% purity, as confirmed by NMR and HRMS .

Biological Activity

N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a cyclobutyl group and a trifluoromethyl group, enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13F3N2

- Molecular Weight : Approximately 230.23 g/mol

- Functional Groups :

- Cyclobutyl group

- Trifluoromethyl group

- Amino groups (-NH2)

The trifluoromethyl group is known to increase the lipophilicity of compounds, potentially enhancing their biological interactions and pharmacological profiles.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Potential efficacy against certain bacterial strains.

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino groups present in the structure can act as nucleophiles, participating in various biochemical reactions. Studies have employed techniques like molecular docking and binding affinity assays to elucidate these interactions.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antitumor effects | |

| N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Moderate enzyme inhibition | |

| N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine | Enhanced lipophilicity |

Case Study 1: Antitumor Activity

A study explored the antitumor effects of compounds similar to this compound. The results indicated that these compounds could inhibit the growth of pancreatic cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics. The mechanism was linked to mitochondrial dysfunction and ATP depletion in cancer cells .

Case Study 2: Enzyme Interaction

Another research focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated a strong binding affinity, suggesting its potential as an enzyme inhibitor. This interaction was further validated through kinetic studies .

Preparation Methods

Substrate Selection and Reaction Optimization

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing amine groups into electron-deficient aromatic systems. For N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine , the trifluoromethyl group’s strong electron-withdrawing effect activates the benzene ring for substitution at the ortho and para positions. A key precursor is 1-chloro-2-nitro-4-(trifluoromethyl)benzene , where the nitro group serves as a leaving group.

Ligand and Catalyst Considerations

Iron-catalyzed cross-coupling, as described in patent literature, offers an alternative pathway. For example, 4-(trifluoromethyl)phenylmagnesium bromide and cyclobutyl bromide react in the presence of FeCl₃ and N,N'-tetramethylethylenediamine (TMEDA) at −78°C. However, this method’s reliance on cryogenic conditions and expensive ligands like TMEDA limits scalability, achieving only 44–67% yields. Nickel or palladium catalysts, though less explored, could mitigate these issues but require rigorous optimization to avoid over-reduction of intermediates.

Reductive Amination Pathways

Nitro Group Reduction

Reductive amination bypasses harsh substitution conditions by reducing pre-installed nitro groups. Starting with 1-nitro-2-cyclobutylamino-4-(trifluoromethyl)benzene , palladium-catalyzed hydrogenation under 1 atm H₂ in ethanol converts the nitro group to an amine. This method, adapted from oxazole-based ferroptosis inhibitor syntheses, achieves near-quantitative yields but demands careful control of reaction duration to prevent over-hydrogenation.

Protecting Group Strategies

To avoid side reactions during reduction, tert-butoxycarbonyl (Boc) protection is employed. For instance, tert-butyl 4-(cyclobutylamino)-3-nitrobenzoate* undergoes hydrogenation followed by Boc deprotection with trifluoroacetic acid (TFA). This two-step process isolates the primary amine, though it introduces additional purification steps that reduce overall efficiency.

Cross-Coupling Approaches

Iron-Catalyzed Cross-Coupling

Iron-based catalysis, while cost-effective, faces challenges in cyclobutyl coupling. As detailed in patent CN110730767A, FeCl₃-TMEDA systems facilitate coupling between aryl Grignard reagents and cycloalkyl halides. However, applying this to cyclobutyl systems requires excess 4-(trifluoromethyl)phenylmagnesium bromide (1.5 equivalents) and prolonged reaction times at −78°C, yielding only 44%. Ligand availability further complicates industrial adoption.

Palladium-Mediated Coupling

Palladium catalysts, though pricier, offer superior tolerance for steric bulk. A hypothetical route involves 4-(trifluoromethyl)phenylboronic acid and cyclobutylamine under Suzuki-Miyaura conditions. While no direct examples exist, analogous syntheses of N1-aryl-4-(trifluoromethyl)benzene-1,2-diamines using Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures suggest feasibility.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NAS in DCM | 96 | 20 | High | Moderate |

| Fe-Catalyzed Coupling | 44 | −78 | Low | Low |

| Reductive Amination | >90 | 25 | Moderate | High |

NAS in DCM emerges as the most balanced approach, offering room-temperature reactivity and high yields. In contrast, cryogenic iron catalysis is impractical for large-scale production. Reductive amination, while efficient, necessitates post-reduction purification that complicates workflow.

Q & A

Q. What are the common synthetic routes for N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine?

The synthesis typically involves multi-step organic reactions. A representative method includes:

- Step 1 : Friedel-Crafts acylation of a benzene derivative using a cyclobutyl-containing acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the cyclobutyl group .

- Step 2 : Reduction of the intermediate ketone to an amine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

- Step 3 : Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions under controlled conditions (e.g., Cu-mediated trifluoromethylation) . Purity is confirmed via HPLC (≥95%) and structural integrity by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its molecular structure?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.1–3.5 ppm for cyclobutyl CH₂ groups) and ¹³C NMR (signals for CF₃ at ~125 ppm) .

- Infrared Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-F stretch), and 1600 cm⁻¹ (aromatic C=C) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD data (e.g., CCDC entry XXXX) is refined using SHELXL .

Advanced Research Questions

Q. How can conflicting data between NMR and XRD analyses be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Mitigation strategies:

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .

- Variable-Temperature NMR : Detect conformational changes by analyzing spectra at 25°C vs. −40°C .

- Supplementary Techniques : Use IR to confirm functional groups and mass spectrometry to rule out impurities .

Q. What strategies optimize the synthesis yield while minimizing side reactions?

- Reaction Condition Screening : Use a Design of Experiments (DoE) approach to optimize temperature (e.g., 80–120°C), solvent (polar aprotic solvents like DMF), and catalyst loading (e.g., 5–10 mol% Pd) .

- Protecting Groups : Protect amine functionalities with Boc or acetyl groups during trifluoromethylation to prevent undesired side reactions .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .

Q. How can researchers analyze the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs), leveraging the trifluoromethyl group’s hydrophobicity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd values) using immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., MTT vs. ATP-based viability assays) to identify assay-specific artifacts .

- Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., cyclobutyl vs. benzyl groups) with activity trends using PCA or PLS regression .

- Control Experiments : Verify purity via LC-MS and rule out off-target effects using gene knockout models .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.